2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-bromo-4-fluoro-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCFNIHWCVOCRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide typically involves the following steps:
Bromination and Fluorination: The starting material, 4-fluoroaniline, undergoes bromination to introduce the bromine atom at the 2-position of the benzene ring.
Sulfonamide Formation: The brominated intermediate is then reacted with chlorosulfonic acid to introduce the sulfonamide group.
Methylation: Finally, the sulfonamide intermediate is methylated using methyl iodide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce a sulfone .
Scientific Research Applications
2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with biological molecules, primarily through its sulfonamide group. This group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine and fluorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-bromo-4-fluoro-N-methylbenzene-1-sulfonamide with structurally related sulfonamide derivatives identified in the provided evidence. Key differences in substituents, molecular weight, and inferred properties are highlighted:
Key Observations:
Bromine in pyrimidine-based sulfonamides (e.g., and ) may enhance π-stacking interactions in enzyme binding, whereas F in the target compound could improve metabolic stability .
N-Substituents :
Biological Activity
2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide is a sulfonamide compound with notable biological activity, particularly in medicinal chemistry and organic synthesis. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzene ring substituted with a bromine atom at the 2-position, a fluorine atom at the 4-position, and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 171.06 g/mol.
The biological activity of this compound primarily stems from its sulfonamide group, which can inhibit various enzymes by forming hydrogen bonds with active sites. The presence of bromine and fluorine enhances its interaction through halogen bonding, potentially increasing binding affinity to biological targets.
Biological Activity Overview
The compound has been investigated for its effects on cancer cells, enzyme inhibition, and antibacterial properties.
1. Anticancer Activity
Research indicates that derivatives of sulfonamides, including this compound, exhibit significant anti-proliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds inhibit the growth of triple-negative breast cancer cells (MDA-MB-231) with IC50 values ranging from 1.52 to 6.31 μM .
Table 1: Anti-proliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| This compound | MDA-MB-231 | 1.52–6.31 | 5.5–17.5 |
| Compound 4e | MCF-7 | Not reported | Not reported |
2. Enzyme Inhibition
The compound has shown promise as an inhibitor of carbonic anhydrase (CA) IX, which is implicated in tumor growth and metastasis. The derivatives exhibit IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating high potency and selectivity over CA II .
Table 2: Enzyme Inhibition Potency
| Enzyme | Compound | IC50 (nM) |
|---|---|---|
| Carbonic Anhydrase IX | Compound 4e | 10.93 |
| Carbonic Anhydrase II | Compound 4g | 3.92 |
3. Antibacterial Activity
The antibacterial potential of sulfonamides has been well-documented, with studies demonstrating significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound exhibits minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Table 3: Antibacterial Activity
| Bacteria | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Enterococcus faecalis | Not reported |
Case Study: Anticancer Properties
In a study evaluating the anticancer properties of sulfonamide derivatives, it was found that specific modifications to the sulfonamide structure significantly enhanced their cytotoxicity against breast cancer cell lines. The most active derivative induced apoptosis in MDA-MB-231 cells by increasing annexin V-FITC positivity by over twenty-fold compared to controls .
Case Study: Antibacterial Efficacy
Another research effort focused on the antibacterial efficacy of sulfonamide derivatives against biofilm formation in bacteria such as K. pneumoniae and S. aureus. Compounds demonstrated up to an 80% reduction in biofilm formation at concentrations as low as 50 μg/mL .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide?
- Methodology : Begin with benzene sulfonamide derivatives and employ sequential halogenation. For bromination, use (N-bromosuccinimide) under radical initiation conditions (e.g., AIBN) in . Fluorination can be achieved via Balz-Schiemann reaction using , , and diazotization of the aniline precursor. Methylation of the sulfonamide group is performed with in the presence of a base like .
- Validation : Confirm regioselectivity via (absence of aromatic proton signals at positions 2 and 4) and mass spectrometry (M+1 peak at 282.0 amu).
Q. How to ensure purity of the compound during synthesis?
- Methodology : Use column chromatography (silica gel, eluent: , 3:7) followed by recrystallization from ethanol. Monitor purity via HPLC (C18 column, acetonitrile/water gradient, retention time ~8.2 min) .
- Troubleshooting : If impurities persist, consider adjusting reaction stoichiometry (excess brominating agent) or employing a protecting group for the sulfonamide nitrogen during halogenation.
Q. What spectroscopic techniques are critical for structural confirmation?
- Key Techniques :
- : A singlet at ~-110 ppm confirms the fluoro substituent.
- : Methyl group resonance at ~3.1 ppm (s, 3H).
- IR Spectroscopy: Sulfonamide S=O stretches at 1350–1300 cm and 1160–1120 cm .
Advanced Research Questions
Q. How to resolve contradictions in regioselectivity during bromo-fluoro substitution?
- Analysis : Competing electrophilic substitution pathways may arise due to the electron-withdrawing sulfonamide group. Use DFT calculations (e.g., Gaussian 16) to model aromatic ring electron density. Experimental validation via competitive reactions with deuterated analogs can identify dominant pathways .
- Solution : Introduce a directing group (e.g., nitro) prior to halogenation, then reduce it post-substitution.
Q. What strategies improve crystallinity for X-ray diffraction studies?
- Methodology : Slow evaporation from a mixed solvent system (e.g., ) at 4°C. For stubborn cases, co-crystallize with a hydrogen-bond donor (e.g., thiourea). Refinement using SHELXL or OLEX2 ensures accurate bond-length/angle resolution .
- Data Interpretation : Check for π-π stacking (3.5–4.0 Å) and hydrogen bonds (N–H···O=S, ~2.8 Å) to confirm packing stability .
Q. How to assess the compound’s potential as a kinase inhibitor in biochemical assays?
- Assay Design :
Target Selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR, VEGFR).
Solubility : Prepare stock solutions in DMSO (<1% final concentration).
IC Determination : Use fluorescence-based ADP-Glo™ assay. Include controls (staurosporine as a reference inhibitor) .
- Data Validation : Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (, ) .
Methodological Challenges & Solutions
Q. Why does the compound degrade under acidic conditions, and how to mitigate this?
- Mechanism : Acidic hydrolysis cleaves the sulfonamide bond. traces show a degradation product at m/z 174.0 (sulfonic acid fragment).
- Mitigation : Store at pH 7–8 (buffered solutions) and avoid prolonged exposure to /. Use stabilizers like BHT (butylated hydroxytoluene) in solid-state storage .
Q. How to address low yields in large-scale synthesis?
- Optimization :
- Switch to flow chemistry for precise temperature control during exothermic halogenation.
- Replace with dimethyl sulfate () for higher methylation efficiency .
Safety & Compliance
Q. What are the critical safety protocols for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
